molecular formula C9H10ClNO2 B1345680 Methyl 3-chloro-4-methylcarbanilate CAS No. 22133-20-6

Methyl 3-chloro-4-methylcarbanilate

Cat. No.: B1345680
CAS No.: 22133-20-6
M. Wt: 199.63 g/mol
InChI Key: QURFKMPDWGGSOK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylcarbanilate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is identified by the CAS Registry Number 22133-20-6 and is also known under synonyms such as Methyl N-(3-Chloro-4-Methyl-Phenyl)Carbamate and N-(3-Chloro-4-Methylphenyl)Carbamic Acid Methyl Ester . Its structure can be represented by the SMILES notation C1=C(NC(OC)=O)C=C(C(=C1)C)Cl . Computed properties indicate a density of approximately 1.271 g/cm³ and a boiling point of about 238.55°C at 760 mmHg . This compound is part of a family of carbamate anilines, which are recognized as important intermediates in the synthesis of specialized chemicals . While the specific biological activity of this compound is not fully detailed in the available literature, research on structurally related naphthoquinone compounds suggests that the presence of specific substituents, such as a chlorine atom at the 3-position of the ring, can be critical for biological activity, potentially through mechanisms involving the blockage of essential sulfhydryl groups in enzymes . This mechanism is similar to that proposed for other antibacterial agents, highlighting the research value of such chemical structures in biochemical studies . As such, this compound serves as a valuable building block and research chemical for investigators in the fields of organic synthesis, medicinal chemistry, and agrochemical development. It is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFKMPDWGGSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176667
Record name Methyl 3-chloro-4-methylcarbanilate
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-20-6
Record name Methyl 3-chloro-4-methylcarbanilate
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Record name Methyl 3-chloro-4-methylcarbanilate
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Record name METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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Synthetic Methodologies for Methyl 3 Chloro 4 Methylcarbanilate

Direct Esterification Routes to Carbanilates

Direct esterification represents a fundamental approach to the synthesis of carbanilates. This method typically involves the reaction of a carbanilic acid with an alcohol in the presence of an acid catalyst.

The synthesis of methyl 3-chloro-4-methylcarbanilate can be accomplished through the acid-catalyzed esterification of 3-chloro-4-methylcarbanilic acid with methanol (B129727). nih.govontosight.ai This reaction is a specific application of the Fischer-Speier esterification, a classic method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org

The reaction mechanism involves the protonation of the carbonyl oxygen of the carbanilic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon. wikipedia.org A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion yields the final ester product, this compound. wikipedia.orgmasterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield, it is common practice to use an excess of the alcohol (methanol in this case) or to remove the water formed during the reaction. masterorganicchemistry.comlibretexts.org Various strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed as catalysts for this transformation. wikipedia.orgmasterorganicchemistry.com

Table 1: Reaction Parameters for Fischer-Speier Esterification

ParameterDescription
Reactants 3-chloro-4-methylcarbanilic Acid, Methanol
Catalyst Strong acids (e.g., H₂SO₄, TsOH)
Reaction Type Acyl substitution
Key Intermediate Tetrahedral intermediate
Driving Force Excess alcohol, removal of water

Alternative Carbamate (B1207046) Formation Strategies

Besides direct esterification, alternative methods for forming the carbamate linkage are widely employed, often starting from more readily available precursors.

A prevalent and efficient method for the synthesis of this compound involves the reaction of 3-chloro-4-methylaniline (B146341) with methyl chloroformate. prepchem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

In a typical procedure, 3-chloro-4-methylaniline is dissolved in a suitable solvent like chloroform, and a base such as pyridine (B92270) is added. prepchem.com Methyl chloroformate is then added dropwise while controlling the temperature. prepchem.com The reaction mixture is stirred for an extended period to ensure complete conversion. The work-up procedure involves washing the organic layer with water and an acidic solution to remove unreacted starting materials and the base, followed by drying and concentration to obtain the crude product. prepchem.com Recrystallization from a suitable solvent system, such as hexane/ethyl acetate, is then performed to yield pure this compound. prepchem.com

Table 2: Synthesis of this compound via Methyl Chloroformate

ReactantMolar Equivalent
3-chloro-4-methylaniline1.0
Pyridine3.0
Methyl Chloroformate1.2

Based on a literature procedure. prepchem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis involving 3-chloro-4-methylaniline and methyl chloroformate, the choice and amount of base can significantly influence the reaction rate and yield. While pyridine is commonly used, other organic or inorganic bases could be explored. The reaction temperature is another critical factor; while the reaction is often performed at room temperature after the initial addition, optimizing the temperature profile could lead to shorter reaction times and improved yields. prepchem.com

In the context of carbamate synthesis in general, studies have shown that the catalyst concentration can have a significant impact on the reaction yield. For instance, in the synthesis of other carbamates, it was found that systematically increasing the catalyst loading led to a corresponding increase in the product yield up to an optimal concentration. researchgate.net Systematic analysis of key synthesis parameters is a powerful approach to enhance the efficiency of the production process. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the environmental impact of chemical processes. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netnih.govresearchgate.net

A greener alternative for carbamate synthesis involves the utilization of carbon dioxide (CO₂) as a C1 source, which is non-toxic, abundant, and a renewable resource. researchgate.netnih.govpsu.edu This approach aligns with the goals of sustainable chemistry by replacing hazardous reactants with more environmentally benign alternatives. The synthesis of carbamates from CO₂, amines, and alcohols can be achieved under relatively mild conditions, sometimes even without the need for a dehydrating agent. psu.edursc.org

Another green approach involves performing reactions in more environmentally friendly solvents or even under solvent-free conditions. For example, ball-milling has been explored for peptide bond synthesis to avoid the use of toxic solvents. rsc.org The development of environmentally benign protocols, such as using recyclable brominating reagents under aqueous conditions for other aromatic compounds, also points towards the potential for greener synthesis of intermediates like this compound. researchgate.net

Development of Novel Synthetic Pathways for Structural Analogues

The development of novel synthetic pathways is essential for accessing structural analogues of this compound, which may possess unique properties for various applications. Research in this area focuses on creating more efficient and versatile methods for constructing the carbamate core and introducing diverse substituents.

One area of innovation is the development of one-pot, metal-free, and base-catalyzed synthesis methods. nih.gov For instance, annulation reactions are widely used for the synthesis of functionalized carbazoles, which are structurally related to carbanilates. nih.gov Another promising approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide, which allows for the efficient synthesis of carbamates under mild conditions. organic-chemistry.org This method has been shown to be tolerant of various functional groups and can be used for the synthesis of a wide range of carbamates. organic-chemistry.org

Furthermore, iodine-mediated carbamate annulation has been reported as a key step in the synthesis of complex molecules like azasugars, demonstrating the potential of novel cyclization strategies. researchgate.net The synthesis of other substituted benzoates, which are precursors to a variety of compounds, also provides a basis for creating analogues. For example, methyl 3-chloro-4-formylbenzoate has been synthesized from 2-chloro-4-bromobenzaldehyde, methanol, and carbon monoxide in a palladium-catalyzed reaction. chemicalbook.com These innovative synthetic methodologies offer powerful tools for the future development of new structural analogues of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Vibrational Spectroscopy for Structural Elucidation of Methyl 3-chloro-4-methylcarbanilate

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The NIST WebBook provides a gas-phase IR spectrum for this compound, which displays several key absorption bands that are indicative of its structure. nist.gov

Key FTIR spectral features for this compound would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amine (N-H) group in the carbamate (B1207046) linkage.

C=O Stretching: A strong absorption band typically found between 1700 and 1730 cm⁻¹ due to the carbonyl (C=O) group of the ester.

C-N Stretching: Vibrations of the C-N bond in the carbamate group, which usually appear in the 1200-1350 cm⁻¹ range.

C-O Stretching: The C-O single bond stretching of the ester group, which gives rise to bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene (B151609) ring.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

C-Cl Stretching: The presence of a chloro-substituent on the aromatic ring would result in a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch >3000
C=O Stretch 1700-1730
Aromatic C=C Stretch 1450-1600
C-N Stretch 1200-1350
C-O Stretch 1000-1300

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric breathing modes of the benzene ring are often strong in Raman spectra.

Methyl Group Vibrations: The symmetric and asymmetric C-H bending and stretching modes of the methyl group attached to the aromatic ring and the methyl ester group would be visible.

The combination of FTIR and Raman data provides a more complete picture of the vibrational characteristics of the molecule, aiding in its unambiguous identification and structural confirmation. nist.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C₉H₁₀ClNO₂, giving it a molecular weight of approximately 199.63 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound. For this compound, key fragmentation pathways would likely involve: acs.orglibretexts.org

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺.

Cleavage of the carbamate bond: This could lead to the formation of the 3-chloro-4-methylaniline (B146341) radical cation or the corresponding isocyanate fragment.

Loss of the entire ester group: Cleavage of the N-C bond could result in a fragment corresponding to the 3-chloro-4-methylphenyl group.

Loss of a chlorine atom: This would produce a fragment ion at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope.

The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. acs.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Predicted m/z Description
[C₉H₁₀ClNO₂]⁺ 199/201 Molecular Ion
[C₈H₇ClNO]⁺ 168/170 Loss of -OCH₃
[C₇H₇ClN]⁺ 140/142 Loss of CO₂CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for:

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (e.g., doublets, triplets) and coupling constants will provide information about their relative positions on the ring.

Methyl Protons (Aromatic): A singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group attached to the aromatic ring.

Methyl Protons (Ester): A singlet corresponding to the three protons of the methyl ester group, likely appearing around 3.5-4.0 ppm.

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be variable and dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including:

Carbonyl Carbon: A signal in the downfield region (typically 150-170 ppm) for the C=O group of the carbamate.

Aromatic Carbons: Several signals in the aromatic region (around 110-150 ppm) corresponding to the carbon atoms of the benzene ring. The carbon attached to the chlorine atom would have a distinct chemical shift.

Methyl Carbons: Signals in the upfield region for the carbon atoms of the two methyl groups.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of moderately polar and non-volatile compounds like this compound. An HPLC method for this compound would typically involve: epa.gov

Stationary Phase: A reversed-phase column, such as a C18 or C8 column, is commonly used for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient or isocratic elution conditions would be optimized to achieve good separation.

Detection: A UV detector is often suitable for detecting this compound due to the presence of the chromophoric aromatic ring. The detection wavelength would be set at the absorbance maximum of the compound.

This HPLC method can be used to assess the purity of a sample by detecting and quantifying any impurities present. For quantitative analysis, a calibration curve would be generated using standards of known concentration. epa.gov

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at λmax

| Injection Volume | 10 µL |

Mechanistic Studies of Methyl 3 Chloro 4 Methylcarbanilate Reactivity and Transformations

Hydrolysis Mechanisms of the Carbanilate Ester Linkage

The ester linkage in Methyl 3-chloro-4-methylcarbanilate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-chloro-4-methylaniline (B146341), methanol (B129727), and carbon dioxide. This process can be catalyzed by either acid or base, with each following a distinct mechanistic route.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the carbanilate. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion then deprotonates the resulting carbamic acid, which is unstable and decarboxylates to form the aniline (B41778) derivative.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to yield the carbamic acid, which then decarboxylates.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is the site of potential electrophilic and nucleophilic substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzene (B151609) ring determine the position of attack for incoming electrophiles. msu.edu The substituents are the chloro group, the methyl group, and the methylcarbanilate group (-NHCOOCH₃).

Methyl Group (-CH₃): An activating group and an ortho, para-director due to hyperconjugation and inductive effects.

Chloro Group (-Cl): A deactivating group due to its inductive electron-withdrawing effect, but an ortho, para-director because of the resonance effect where its lone pairs can stabilize the arenium ion intermediate. msu.edu

Methylcarbanilate Group (-NHCOOCH₃): This group is generally considered activating and an ortho, para-director. The nitrogen atom's lone pair can be delocalized into the ring, stabilizing the intermediate.

Given the positions of the existing groups (chloro at C3, methyl at C4), the potential sites for electrophilic attack are C2, C5, and C6. The directing effects would favor substitution at the positions ortho and para to the activating groups. The most likely positions for electrophilic attack would be C2 and C6. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration would introduce a nitro group (-NO₂) onto the ring, likely at the C2 or C6 position. libretexts.org

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution can occur, particularly when strong electron-withdrawing groups are present. libretexts.org In this compound, the chloro group can potentially be replaced by a strong nucleophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize this intermediate. libretexts.org In this molecule, the carbanilate group, while activating for electrophilic substitution, does not strongly facilitate nucleophilic substitution in the same way a nitro group would. However, under harsh conditions (high temperature and pressure), a nucleophile like hydroxide could replace the chloro group.

Transformations Involving the Chloro and Methyl Substituents

The chloro and methyl groups can also be sites of chemical transformation.

Transformations of the Chloro Group: The chlorine atom can be replaced via nucleophilic aromatic substitution as described above. Additionally, it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for significant derivatization of the molecule.

Transformations of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position under UV light. More commonly, it can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This transformation would yield methyl 3-chloro-4-carboxycarbanilate.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rates and equilibrium positions of the transformations of this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The study of reaction rates provides insight into the reaction mechanism. For instance, the hydrolysis of the carbanilate ester linkage can be monitored over time to determine the rate constants under different conditions (e.g., pH, temperature). Kinetic studies on similar substituted aromatic compounds have shown that the nature and position of substituents significantly affect reaction rates. researchgate.netnih.gov

Below is a hypothetical data table illustrating how substituent effects might influence the relative rates of electrophilic nitration.

Substituent Position Effect on Rate (Relative to Benzene) Directing Effect
-CH₃4Activatingortho, para
-Cl3Deactivatingortho, para
-NHCOOCH₃1Activatingortho, para

The relative energies of the different chemical species involved in transformations are crucial. For example, in hydrolysis, the stability of the resulting aniline derivative compared to the starting carbanilate will influence the position of the equilibrium. researchgate.net

Investigation of Catalytic Processes for Functionalization or Derivatization

Catalysis plays a vital role in the selective functionalization of molecules like this compound.

Homogeneous Catalysis: Palladium-based catalysts are extensively used for cross-coupling reactions involving the chloro substituent. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the C3 position.

Heterogeneous Catalysis: Solid-supported catalysts can be used for reactions such as hydrogenation, which could potentially reduce the aromatic ring under specific conditions, though this is generally difficult. masterorganicchemistry.com

Acid/Base Catalysis: As discussed in the hydrolysis section, acids and bases are crucial catalysts for the cleavage of the ester linkage. The choice of catalyst can influence the reaction rate and selectivity. msu.edu

Metabolic Transformations of Methyl 3 Chloro 4 Methylcarbanilate in Biological Systems Excluding Human Clinical Data

Microbial Metabolism and Detoxification Pathways

Soil microorganisms play a crucial role in the environmental degradation of herbicides, breaking them down into less harmful substances. nih.govnih.gov This biodegradation can occur when microbes use the herbicide as a source of carbon and energy (catabolism) or when they transform it while metabolizing other substrates (co-metabolism). nih.gov The ultimate aim of this process is the complete mineralization of the herbicide to carbon dioxide and water. nih.gov

For a compound like Methyl 3-chloro-4-methylcarbanilate, microbial degradation likely proceeds through several steps:

Hydrolysis : The initial attack would likely involve the hydrolysis of the ester and carbanilate (amide) linkages by microbial enzymes such as esterases and amidases , releasing 3-chloro-4-methylaniline (B146341), methanol (B129727), and CO2.

Aromatic Ring Cleavage : The resulting chlorinated aniline (B41778) is then subject to further degradation. Studies on similar compounds, like chlorinated benzoates, show that bacteria such as Pseudomonas species utilize dioxygenase enzymes to attack the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates then undergo ring cleavage, eventually funneling the breakdown products into central metabolic pathways. nih.gov

The diversity of microbial enzymes ensures that various chemical structures can be degraded, although the rate and extent of degradation depend heavily on environmental factors and the specific microbial communities present. nih.govwisc.edu

Metabolism in Soil Invertebrates and Non-Target Organisms

While herbicides are designed to target plants, they inevitably come into contact with non-target organisms such as soil invertebrates (e.g., earthworms, insects). These organisms possess their own detoxification systems to metabolize foreign chemicals. mdpi.com

Information on the specific metabolism of this compound in soil invertebrates is limited. However, general metabolic pathways known from insects provide a relevant model. Insects utilize a system analogous to the Phase I and II reactions seen in plants and vertebrates. mdpi.com

Enzymatic Detoxification : Key enzyme families involved in pesticide detoxification in insects include esterases (which would hydrolyze the ester bond), glutathione S-transferases (GSTs) , and cytochrome P450s . mdpi.com

Role of Symbionts : In many cases, gut microbes residing within the invertebrate host play a significant role in detoxification, possessing enzymes that can degrade complex xenobiotics. mdpi.com

Unlike plants, animals can excrete metabolites, providing an additional route for eliminating the detoxified compounds from their bodies. unl.edu The capacity of these non-target organisms to metabolize a herbicide influences its potential for bioaccumulation and toxicity within the ecosystem. researchgate.net

Applications of Methyl 3 Chloro 4 Methylcarbanilate in Chemical Synthesis

Precursor in the Synthesis of Carbamate (B1207046) Pesticides

The core structure of methyl 3-chloro-4-methylcarbanilate is derived from 3-chloro-4-methylaniline (B146341). This aniline (B41778) is a key intermediate in the manufacturing of certain pesticides, establishing a direct synthetic lineage for the application of this chemical family in agrochemistry. echemi.comreformchem.comgoogle.com

Herbicidal Carbamate Derivatives (e.g., Phenmedipham (B1680312) analogues)

While direct synthesis routes for Phenmedipham analogues from this compound are not prominently documented, its precursor, 3-chloro-4-methylaniline, is a recognized intermediate in the production of the urea-based herbicide Chlorotoluron. reformchem.com This establishes the utility of the 3-chloro-4-methylphenyl moiety in creating herbicidal compounds. Chlorotoluron is synthesized from 3-chloro-4-methylaniline, demonstrating the importance of this precursor in the agrochemical industry. reformchem.comgoogle.com The synthesis pathway highlights the role of such anilines in building the core structure of potent herbicides.

Insecticidal Carbamate Derivatives

Expanding beyond herbicidal applications, the precursor 3-chloro-4-methylaniline is also identified as having a role as an avicide, a type of pesticide used to control bird populations. echemi.comnih.gov This indicates that the toxicological properties of derivatives from this compound are sufficient for pesticidal activity. While specific carbamate insecticides derived directly from this compound are not widely detailed, the application of its parent aniline as a pesticide underscores the potential of this chemical class in developing a broader range of pest control agents. echemi.com

Intermediate in the Production of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Information on the specific use of this compound as an intermediate in the production of pharmaceutical precursors and active pharmaceutical ingredients is not sufficiently available in the reviewed scientific literature.

Contribution to the Synthesis of Novel Heterocyclic Compounds

Information on the specific contribution of this compound to the synthesis of novel heterocyclic compounds is not sufficiently available in the reviewed scientific literature.

Development of Polymeric Materials and Functionalized Surfaces (e.g., Chiral Stationary Phases)

A significant application of the 3-chloro-4-methylphenylcarbamate structure is in the development of advanced polymeric materials, particularly Chiral Stationary Phases (CSPs) for high-performance liquid chromatography (HPLC). These specialized materials are crucial for separating enantiomers, which is a critical process in the pharmaceutical industry.

Polysaccharides like cellulose (B213188) and cyclodextrin are chemically modified with derivatives of this compound, typically via the highly reactive 3-chloro-4-methylphenyl isocyanate, to create these functionalized surfaces. The resulting carbamate-functionalized polymers exhibit remarkable chiral recognition capabilities.

Cellulose tris(3-chloro-4-methylphenylcarbamate) has been established as an effective CSP that provides an alternative to more common phases like cellulose tris(3,5-dimethylphenylcarbamate) for separating difficult racemic mixtures. It has been successfully used for the analysis of over 180 racemates of pharmaceutical interest across normal phase, polar-organic, and reversed-phase separation modes. Similarly, cyclodextrin-based CSPs functionalized with per(3-chloro-4-methyl)phenylcarbamate have demonstrated high enantioselectivity, achieving chiral resolution values greater than 10 for flavonoids. The presence of the 3-chloro-4-methyl functionality is considered significant in improving these enantioselective properties.

Below is an interactive table summarizing research findings on CSPs developed using this chemical moiety.

Base PolymerFunctional GroupApplicationKey Findings
Cellulosetris(3-chloro-4-methylphenylcarbamate)Enantioseparation of >180 racematesOffers a good alternative to commonly used CSPs for difficult separations.
β-Cyclodextrinper(3-chloro-4-methyl)phenylcarbamateEnantioseparation of flavonoids, β-blockers, etc.Achieved high chiral resolution values (>10) for flavonoids.
Chitin3-chloro-4-methylphenylcarbamateEnantioseparation of TadalafilDemonstrated great enantiorecognition potential with high resolution factors.
Cellulosetris(3-chloro-4-methylphenylcarbamate)Analysis of Eslicarbazepine acetateUsed for simultaneous determination of the chiral drug and its metabolites.

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies

Influence of Aromatic Substituents (Chloro, Methyl) on Carbanilate Reactivity and Stability

The reactivity and stability of the Methyl 3-chloro-4-methylcarbanilate molecule are significantly influenced by the electronic and steric effects of the chloro and methyl substituents on the phenyl ring. The carbamate (B1207046) functional group itself is susceptible to hydrolysis, which is a primary degradation pathway. The rate of this hydrolysis can be modulated by the substituents on the aromatic ring.

The chlorine atom at the meta-position (C-3) is an electron-withdrawing group due to its high electronegativity. This inductive effect withdraws electron density from the aromatic ring, making the carbonyl carbon of the carbamate group more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis. Conversely, the methyl group at the para-position (C-4) is an electron-donating group through hyperconjugation, which can partially counteract the electron-withdrawing effect of the chlorine atom.

The precursor to this compound is 3-chloro-4-methylphenyl isocyanate. Isocyanates are highly reactive compounds that readily react with alcohols, such as methanol (B129727), to form carbamates. They are also incompatible with many other classes of compounds, including amines, aldehydes, and strong oxidizers, and can react with water to form amines and liberate carbon dioxide csic.es.

Table 1: Influence of Substituents on Aromatic Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity of Aromatic Ring
ChloroMeta (C-3)Electron-withdrawing (inductive)Deactivating
MethylPara (C-4)Electron-donating (hyperconjugation)Activating

SAR in Derived Carbamate Agrochemicals and Related Biologically Active Compounds

N-phenylcarbamates are a well-established class of herbicides. Their herbicidal activity is intrinsically linked to their molecular structure. The substituents on the phenyl ring play a pivotal role in determining the efficacy and selectivity of these compounds. The primary mode of action for many carbanilate herbicides is the inhibition of photosynthesis at photosystem II nih.gov.

The structure-activity relationship (SAR) of carbanilate herbicides indicates that the nature and position of substituents on the aromatic ring are critical for their biological activity. For instance, the presence of a chlorine atom at the meta position, as seen in this compound, is a common feature in many active carbanilate herbicides like chlorpropham (B1668850). This substitution pattern is believed to enhance the binding affinity of the molecule to its target site in the photosynthetic apparatus.

Carbamates are also a significant class of insecticides, where they act by inhibiting the enzyme acetylcholinesterase (AChE) mdpi.com. The insecticidal activity of carbamates is highly dependent on their structural complementarity to the active site of AChE mdpi.com. While this compound is primarily discussed in the context of herbicides, its carbamate structure suggests a potential, though likely different, mode of biological activity in other organisms. The necessary properties for an effective insecticidal carbamate include appropriate lipid solubility, structural fit to the AChE active site, and stability against detoxification enzymes mdpi.com.

Structural Determinants of Environmental Degradation Pathways and Rates

The environmental fate of this compound is governed by both abiotic and biotic degradation processes. The structural features of the molecule, particularly the carbamate linkage and the substituted aromatic ring, are the primary sites for these degradation reactions.

Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, breaking down the molecule into 3-chloro-4-methylaniline (B146341), methanol, and carbon dioxide. The rate of hydrolysis is influenced by pH and temperature. The electron-withdrawing nature of the chloro substituent can facilitate this process.

Photodegradation: Phenylcarbamates can undergo photodegradation when exposed to sunlight nih.gov. The aromatic ring and the carbamate group can absorb UV radiation, leading to the cleavage of chemical bonds. The specific photoproducts would depend on the environmental conditions. For the related herbicide chlorpropham, photodegradation in aqueous solution has been observed nih.gov.

Microbial Degradation: Soil microorganisms play a significant role in the degradation of carbanilate herbicides. The primary initial step in the microbial metabolism of many carbamates is the enzymatic hydrolysis of the carbamate bond. For chlorpropham, a close structural analog, microbial degradation leads to the formation of 3-chloroaniline (B41212) as a major metabolite. This intermediate can be further degraded by soil microorganisms. The persistence of thiocarbamate and carbamate herbicides in the soil is relatively short, with half-lives typically ranging from 1 to 4 weeks, with microbial degradation being the main mechanism of their disappearance when incorporated into the soil.

Table 2: Environmental Degradation Pathways for Carbanilate Herbicides

Degradation PathwayDescriptionKey Structural Feature Involved
HydrolysisCleavage of the ester linkage by water.Carbamate group
PhotodegradationBreakdown of the molecule by sunlight.Aromatic ring and carbamate group
Microbial DegradationBreakdown by soil microorganisms.Carbamate group and aromatic ring

Stereochemical Implications in Synthetic Applications and Biological Interactions

While this compound itself is not chiral, the introduction of chiral centers in derived compounds can have significant implications for their biological activity and environmental fate. Chirality is a crucial factor in the efficacy of many agrochemicals, as biological systems, such as enzymes and receptors, are often stereospecific.

The two enantiomers of a chiral drug or pesticide can exhibit different biological activities, with one enantiomer often being significantly more active than the other. This is because the three-dimensional arrangement of atoms in a molecule determines how it interacts with its biological target.

In the context of carbamates, if a chiral center were introduced into the alcohol or amine moiety, the resulting enantiomers could have different binding affinities for their target enzymes. For instance, the enzymatic hydrolysis of racemic carbamates can be stereoselective, with one enantiomer being metabolized faster than the other. This stereoselectivity is due to the specific interactions between the substrate and the chiral active site of the enzyme.

The synthesis of single-enantiomer agrochemicals is often more complex and costly than the production of racemic mixtures. However, the use of a single, more active enantiomer can lead to lower application rates, reducing the environmental load and potential for non-target effects. The resolution of racemic mixtures, a process to separate enantiomers, is an important technique in the production of enantiomerically pure compounds.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the electronic structure, preferred three-dimensional geometry, and various stable conformations of Methyl 3-chloro-4-methylcarbanilate.

Electronic Structure: The electronic structure dictates the reactivity and spectroscopic properties of the molecule. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. For carbanilate herbicides, these calculations can help in understanding their mechanism of action at a molecular level.

Molecular Geometry: The precise arrangement of atoms in a molecule is its molecular geometry. Computational methods can optimize the geometry of this compound to its lowest energy state, providing accurate information on bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for further computational studies, including vibrational analysis and reaction modeling.

Conformational Analysis: Molecules with rotatable bonds, such as the ester and amide linkages in this compound, can exist in multiple conformations. Conformational analysis involves identifying the different stable conformers and their relative energies. This is crucial as the biological activity and environmental fate of the compound can be influenced by its conformation. For instance, the orientation of the chlorophenyl ring relative to the carbamate (B1207046) group can affect its binding to target enzymes or its interaction with soil components.

Below is a table of computed properties for Chlorpropham (B1668850), which provide a quantitative basis for its structural and electronic characteristics. nih.gov

PropertyValue
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 213.0556563
Monoisotopic Mass 213.0556563
Topological Polar Surface Area 38.3 Ų
Heavy Atom Count 14
Formal Charge 0
Complexity 197

Reaction Pathway Modeling and Transition State Characterization for Synthesis and Degradation Processes

Understanding the chemical transformations that this compound undergoes is essential for its synthesis and for predicting its environmental degradation. Computational chemistry provides powerful tools to model these reaction pathways.

Synthesis: The synthesis of this compound typically involves the reaction of 3-chloroaniline (B41212) with an appropriate chloroformate. atamanchemicals.com Reaction pathway modeling can be used to investigate the mechanism of this reaction, identifying key intermediates and transition states. By calculating the activation energies for different potential pathways, the most favorable reaction conditions can be predicted, leading to more efficient synthesis protocols.

Degradation: The environmental persistence of a pesticide is determined by its degradation pathways, which can include hydrolysis, photodegradation, and microbial degradation.

Photodegradation: Exposure to sunlight can lead to the photochemical degradation of pesticides. Computational models can simulate the absorption of light and the subsequent electronic excitations that can lead to bond cleavage and the formation of reactive species. These studies can predict the primary photoproducts and the quantum yield of the degradation process.

For both synthesis and degradation, the characterization of transition states is a key aspect of reaction pathway modeling. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

Molecular Dynamics Simulations for Environmental Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly well-suited for investigating the interactions of this compound with its environment.

Environmental Interactions: In the environment, pesticides like Chlorpropham interact with various components such as water, soil organic matter, and clay minerals. MD simulations can provide an atomistic view of these interactions. researchgate.net

Interaction with Water: The solubility and transport of this compound in water can be studied by simulating the molecule in a box of water molecules. These simulations can reveal details about the hydration shell around the pesticide and the hydrogen bonding interactions.

Interaction with Soil: The fate of Chlorpropham in soil is largely governed by its adsorption to soil particles. MD simulations can be used to model the interaction of the pesticide with different soil components. For example, simulations of Chlorpropham with models of soil organic matter can elucidate the nature of the binding, whether it is through hydrophobic interactions, hydrogen bonding, or other forces. Similarly, the adsorption and potential intercalation of the molecule within the layers of clay minerals can be investigated.

Adsorption Phenomena: The strength of adsorption, represented by the binding free energy, can be calculated from MD simulations. This information is critical for predicting the mobility and bioavailability of the pesticide in the soil. A strong adsorption implies lower mobility and potentially reduced bioavailability for microbial degradation or plant uptake.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be used to aid in its identification and characterization.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations, typically at the DFT level, can be used to compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical infrared (IR) and Raman spectrum. By comparing the predicted spectrum with experimental data, the structure of the molecule can be confirmed, and the assignment of experimental peaks to specific vibrational modes can be made. Experimental ATR-IR spectra for Chlorpropham are available in public databases, providing a valuable reference for computational predictions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions has significantly improved with the development of new computational methods and can be a powerful tool for structure elucidation, especially for identifying metabolites and degradation products. Experimental ¹H NMR data for Chlorpropham is available and can be used to validate computational results. nih.gov

The table below presents a summary of the types of computational methods and their applications in studying this compound.

Computational Method Application Key Information Obtained
Quantum Chemical Calculations (e.g., DFT) Electronic Structure, Molecular Geometry, Conformational AnalysisHOMO/LUMO energies, electron density distribution, bond lengths, bond angles, relative energies of conformers.
Reaction Pathway Modeling Synthesis and Degradation MechanismsIntermediates, transition state structures, activation energies, reaction rates.
Molecular Dynamics (MD) Simulations Environmental Interactions and AdsorptionSolvation structure, binding affinities to soil components, diffusion coefficients.
Computational Spectroscopy Prediction of IR, Raman, and NMR SpectraVibrational frequencies, IR/Raman intensities, NMR chemical shifts.

Future Research Directions and Emerging Areas

Exploration of Sustainable Synthetic Methodologies for Methyl 3-chloro-4-methylcarbanilate

The conventional synthesis of carbanilates often involves the use of phosgene (B1210022) or isocyanates, which are highly toxic and hazardous reagents. Future research will likely prioritize the development of greener, more sustainable synthetic routes to this compound. This includes exploring alternative, less hazardous starting materials and reaction pathways that minimize waste and energy consumption. One promising area is the use of catalytic processes that can proceed under milder conditions with higher atom economy. For instance, the development of catalytic systems for the direct carbonylation of amines and alcohols could provide a more environmentally benign alternative to traditional methods. Research into flow chemistry processes could also offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Advanced Bioremediation Technologies for Environmental Contamination by Carbanilates

Given the potential for carbanilate compounds to persist in the environment, developing effective bioremediation strategies is a critical research area. Future studies will likely focus on identifying and engineering microorganisms capable of degrading this compound. This involves isolating novel bacterial and fungal strains from contaminated soils and waters and characterizing the enzymatic pathways responsible for the breakdown of the carbanilate structure. Techniques such as metabolic engineering and synthetic biology could be employed to enhance the degradative capabilities of these microorganisms. Furthermore, research into the design of bioreactors and the optimization of environmental conditions (e.g., pH, temperature, nutrient availability) will be crucial for the practical application of these bioremediation technologies in cleaning up contaminated sites.

Rational Design of New Agrochemicals with Enhanced Selectivity and Favorable Environmental Profiles

Building on the carbanilate scaffold, there is significant potential for the rational design of new agrochemicals with improved properties. Future research in this area will leverage computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity and environmental fate of novel carbanilate derivatives. The goal is to design molecules with high selectivity towards target pests, thereby reducing the impact on non-target organisms and the wider ecosystem. This involves modifying the structure of this compound to optimize its interaction with specific biological targets in weeds or pathogens while minimizing its persistence and mobility in the environment. The development of compounds that are readily biodegradable into non-toxic metabolites is a key objective.

Investigation of Novel Applications in Materials Science and Medicinal Chemistry

Beyond agriculture, the unique chemical structure of this compound suggests potential applications in other fields. In materials science, the carbanilate moiety could be incorporated into polymers to create materials with novel properties, such as enhanced thermal stability or specific recognition capabilities. For example, polymers containing carbanilate groups could be explored for use in sensing applications or as specialized coatings. In medicinal chemistry, the carbanilate structure is a component of some pharmacologically active molecules. Future research could investigate whether this compound or its derivatives exhibit any useful biological activities, such as anticancer or antimicrobial properties. This would involve high-throughput screening of compound libraries and subsequent lead optimization studies.

Mechanistic Insights into Environmental and Biological Transformations Using Advanced Analytical and Omics Technologies

A deep understanding of how this compound behaves in the environment and in biological systems is essential for assessing its potential impacts. Future research will employ a suite of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the transformation products of this compound. Furthermore, "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be invaluable for elucidating the molecular mechanisms underlying its biological effects and degradation. For example, transcriptomics could reveal which genes are up- or down-regulated in an organism upon exposure to the compound, providing clues about its mode of action and the organism's stress response. Metabolomics can identify the specific metabolic pathways that are perturbed, offering a detailed picture of its biochemical fate.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 3-chloro-4-methylcarbanilate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves carbamate formation via reaction of 3-chloro-4-methylaniline with methyl chloroformate. Key steps include:

  • Base Selection : Use of pyridine or triethylamine to neutralize HCl byproducts, ensuring optimal pH for nucleophilic substitution .
  • Temperature Control : Reactions conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of chloroformate).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • HPLC : Reverse-phase C18 column (MeCN/water gradient) to assess purity and detect impurities (e.g., unreacted aniline or hydrolyzed byproducts) .
  • NMR : 1^1H NMR (CDCl3_3) for structural confirmation: δ 2.3 (s, 3H, CH3_3), δ 3.8 (s, 3H, OCH3_3), δ 7.2–7.5 (aromatic protons).
  • MS : ESI-MS for molecular ion confirmation ([M+H]+^+ at m/z 214.6).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies in activity (e.g., enzyme inhibition) may arise from:

  • Impurity Profiles : Trace impurities (e.g., 4-chlorobenzophenone derivatives) can skew bioassay results. Use HPLC-MS to verify compound integrity .
  • Assay Conditions : Variability in buffer pH, temperature, or solvent (DMSO vs. aqueous) affects solubility and activity. Standardize protocols using controls like SB-202190 (p38 MAPK inhibitor) for comparison .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography or 2D NMR to rule out isomerism .

Q. Q4. What computational and experimental methods are effective for studying structure-activity relationships (SAR) of this compound analogs?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Compare binding poses of chloro/methyl substituents with known inhibitors like SKF-86002 .
  • Lipophilicity Studies : Determine log P via shake-flask method or HPLC-derived capacity factors (log k) to correlate hydrophobicity with membrane permeability .
  • Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups to assess electronic effects on activity. Synthesize analogs via Suzuki-Miyaura coupling .

Q. Q5. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Process Optimization : Switch from batch to flow chemistry for safer handling of methyl chloroformate.
  • Byproduct Management : Implement in-line IR monitoring to detect hydrolysis byproducts early .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for improved safety and sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.